molecular formula C20H24N4O2 B5489979 4-benzyl-3-ethyl-1-[(5-methylpyrazin-2-yl)carbonyl]-1,4-diazepan-5-one

4-benzyl-3-ethyl-1-[(5-methylpyrazin-2-yl)carbonyl]-1,4-diazepan-5-one

Cat. No. B5489979
M. Wt: 352.4 g/mol
InChI Key: KCNIVJVNXOJVBC-UHFFFAOYSA-N
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Description

The compound “4-benzyl-3-ethyl-1-[(5-methylpyrazin-2-yl)carbonyl]-1,4-diazepan-5-one” is a complex organic molecule. It contains a diazepanone ring, which is a seven-membered ring with two nitrogen atoms and one carbonyl group. The diazepanone ring is substituted with a benzyl group at the 4-position and an ethyl group at the 3-position. Additionally, a carbonyl group is attached to the 1-position of the ring, which is further attached to a 5-methylpyrazin-2-yl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the diazepanone ring, and the attachment of the benzyl, ethyl, and 5-methylpyrazin-2-yl groups. The exact synthetic route would depend on the available starting materials and the desired yield and purity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the diazepanone ring, with the various substituents adding complexity to the structure. The presence of the nitrogen atoms in the ring and the pyrazine group could potentially allow for hydrogen bonding interactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the diazepanone ring and the various substituents. For example, the carbonyl group could potentially undergo nucleophilic addition reactions, while the benzyl and ethyl groups could potentially undergo free radical reactions .

properties

IUPAC Name

4-benzyl-3-ethyl-1-(5-methylpyrazine-2-carbonyl)-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-3-17-14-23(20(26)18-12-21-15(2)11-22-18)10-9-19(25)24(17)13-16-7-5-4-6-8-16/h4-8,11-12,17H,3,9-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNIVJVNXOJVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C3=NC=C(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-3-ethyl-1-[(5-methylpyrazin-2-yl)carbonyl]-1,4-diazepan-5-one

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